2-[(Propan-2-yloxy)methyl]azetidine
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Overview
Description
2-[(Propan-2-yloxy)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction typically requires photochemical conditions and can be highly regio- and stereoselective. Another method involves the use of methyl 2-(dimethoxyphosphoryl)acetate with azetidin-2-one in the presence of sodium hydride in dry tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition reactions. The scalability of these reactions is crucial for producing significant quantities of the compound for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yloxy)methyl]azetidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the azetidine ring .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-[(Propan-2-yloxy)methyl]azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yloxy)methyl]azetidine involves its interaction with molecular targets and pathways in biological systems. For example, azetidine derivatives have been shown to modulate inflammation, oxidative stress, and energy metabolism in brain ischemia/reperfusion injury models . These effects are mediated through the upregulation of antioxidant enzymes, inhibition of apoptotic pathways, and modulation of signaling proteins such as Akt and MMP-3 .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
2-[(Propan-2-yloxy)methyl]azetidine is unique due to its four-membered ring structure, which imparts a balance of stability and reactivity. This makes it a valuable compound for various synthetic and medicinal applications, distinguishing it from other similar compounds like aziridines and pyrrolidines .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(propan-2-yloxymethyl)azetidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)9-5-7-3-4-8-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
VBYAPTKEQPTNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1CCN1 |
Origin of Product |
United States |
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